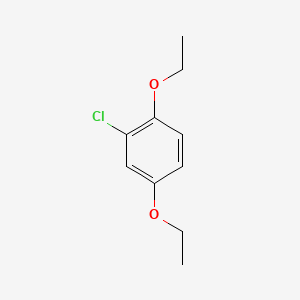

2-Chloro-1,4-diethoxybenzene

説明

Contextualization within Organochlorine Chemistry

Organochlorine compounds are organic molecules containing at least one carbon-chlorine covalent bond. wikipedia.org This class of compounds is vast and structurally diverse, ranging from simple chlorinated solvents to complex pesticides and naturally occurring biomolecules. wikipedia.org The introduction of chlorine atoms into a hydrocarbon structure significantly modifies its physical properties; organochlorides are typically denser than water and exhibit higher boiling and melting points than their non-halogenated analogues due to the increased molecular weight and polarity. wikipedia.org

Historically, organochlorine compounds have been widely used as industrial solvents, such as dichloromethane (B109758) and trichloroethylene, and as potent insecticides, with DDT being a notable example. wikipedia.org However, some of these compounds have raised environmental concerns due to their persistence and toxicity. wikipedia.org In parallel, nature has long utilized organochlorine chemistry. Many chlorinated compounds have been isolated from natural sources, including bacteria, fungi, and marine organisms. wikipedia.org For instance, the closely related compound 2-Chloro-1,4-dimethoxybenzene (B1200979) is produced naturally by several species of white rot fungi. nih.gov This positions compounds like 2-Chloro-1,4-diethoxybenzene at the intersection of synthetic chemistry and natural product research, highlighting their potential relevance in biocatalysis and biodegradation studies.

Significance of the Ethoxy and Chloro Substituents in Aromatic Systems

The reactivity and electronic properties of an aromatic ring are profoundly influenced by its substituents. In this compound, the interplay between the chloro and ethoxy groups defines the molecule's chemical behavior, particularly in electrophilic aromatic substitution reactions.

The primary influences of these substituents can be categorized by two main electronic mechanisms: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Both chlorine and the oxygen of the ethoxy groups are more electronegative than carbon, and thus they withdraw electron density from the benzene (B151609) ring inductively. libretexts.org

Resonance Effect (+M): This effect involves the delocalization of lone pair electrons from the substituent into the pi-system of the aromatic ring. The oxygen atoms of the ethoxy groups and the chlorine atom possess lone pairs that can be donated into the ring. libretexts.org

Furthermore, both types of substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.org In this compound, the presence of two powerful activating ethoxy groups and one deactivating chloro group results in a complex but predictable reactivity pattern, making the molecule a valuable and specific building block in organic synthesis.

| Ethoxy (-OCH₂CH₃) | Withdrawing (-I) | Donating (+M) | Activating | ortho, para |

Overview of Research Trajectories for Alkoxy-Substituted Chlorobenzenes

Alkoxy-substituted chlorobenzenes, including this compound, are versatile intermediates in several areas of advanced chemical research. Their utility stems from the specific reactivity conferred by their substituent pattern, allowing for their incorporation into larger, more complex molecular architectures.

Key Research Areas:

Liquid Crystals: The synthesis of molecules for liquid crystal displays often employs substituted aromatic cores. Research has shown that the presence and length of alkoxy chains, in combination with halogen substituents on a phenyl ring, can significantly influence the mesomorphic properties of the final compound, such as the temperature range of the nematic and smectic phases. derpharmachemica.com This tunability makes alkoxy-substituted chlorobenzenes valuable building blocks in materials science.

Organic Electronics: In the field of organic electronics, alkoxy-substituted phenylenes are used to construct conjugated polymers for applications in organic field-effect transistors (OFETs) and polymer solar cells. researchgate.net The alkoxy side chains are crucial for ensuring solubility and for controlling the morphology and packing of the polymer chains in the solid state, which in turn dictates the material's charge-carrier mobility and device performance. researchgate.netcas.cn

Biocatalysis and Metabolic Studies: The structural similarity of compounds like this compound to natural metabolites has spurred research into their role in biological systems. For example, 2-Chloro-1,4-dimethoxybenzene has been identified as a highly effective catalytic cofactor for the enzyme lignin (B12514952) peroxidase, which is involved in the degradation of lignin and various organopollutants. nih.govresearchgate.net This suggests potential applications for related compounds in bioremediation and green chemistry.

Pharmaceutical and Agrochemical Synthesis: Substituted benzenes are fundamental scaffolds in medicinal chemistry and agrochemical development. Minor structural variations, such as the position of alkoxy and chloro groups, can dramatically alter a molecule's metabolic fate and biological activity. nih.gov Therefore, alkoxy-substituted chlorobenzenes serve as important intermediates for creating libraries of compounds for biological screening and for studying structure-activity relationships. ontosight.aimdpi.com

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,4-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMKMIAIVORSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044685 | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52196-74-4 | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52196-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,4-diethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,4-DIETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I978KA1T71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 1,4 Diethoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, a complete picture of the atomic arrangement and electronic distribution within 2-Chloro-1,4-diethoxybenzene can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number and environment of protons in the molecule. The introduction of a chlorine atom at the C-2 position breaks the symmetry observed in the parent 1,4-diethoxybenzene (B87031) molecule. chemrxiv.org This results in three distinct signals for the aromatic protons and two separate sets of signals for the two non-equivalent ethoxy groups.

The aromatic region is expected to show three signals corresponding to the protons at positions 3, 5, and 6. The proton at C-3, being ortho to the chlorine and meta to an ethoxy group, would appear as a doublet. The proton at C-6, positioned between two ethoxy groups, would also be a doublet. The proton at C-5, which is coupled to both H-3 and H-6, would likely appear as a doublet of doublets.

The aliphatic region would contain two distinct ethyl group patterns. Each ethoxy group gives rise to a quartet for the methylene (B1212753) (-OCH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons. The electronic environment differences caused by the nearby chlorine atom may lead to slight variations in the chemical shifts of the two ethoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-3, H-5, H-6) | 6.8 - 7.2 | m (multiplet) | - |

| -OCH₂CH₃ (C1 or C4) | ~4.05 | q (quartet) | ~7.0 |

| -OCH₂CH₃ (C1 or C4) | ~4.02 | q (quartet) | ~7.0 |

| -OCH₂CH₃ (C1 or C4) | ~1.40 | t (triplet) | ~7.0 |

| -OCH₂CH₃ (C1 or C4) | ~1.38 | t (triplet) | ~7.0 |

Carbon-13 NMR (¹³C NMR) Insights into Electronic Environments

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic state. For this compound, a total of eight distinct signals are expected, as the molecular symmetry is broken: six for the aromatic carbons and two for the carbons of the ethoxy groups.

The carbon atom directly bonded to chlorine (C-2) will be significantly influenced by its electronegativity. The carbons bearing the ethoxy groups (C-1 and C-4) will appear downfield due to the deshielding effect of the oxygen atoms. The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts determined by the combined electronic effects of the chloro and ethoxy substituents. The two methylene (-OCH₂) carbons and the two methyl (-CH₃) carbons of the ethoxy groups are also expected to be non-equivalent, giving rise to separate signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C1-C6) | 115 - 155 |

| -OCH₂CH₃ | 64 - 65 |

| -OCH₂CH₃ | 14 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons (e.g., H-5 with H-6) and, most distinctly, between the methylene and methyl protons within each ethoxy group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, linking the aromatic proton signals to their specific aromatic carbon atoms.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₁₀H₁₃ClO₂), the theoretical monoisotopic mass is 200.06041 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that matches this value very closely, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. Predicted m/z values for common adducts in ESI mode include [M+H]⁺ at 201.06769 and [M+Na]⁺ at 223.04963. uni.lu

Electron Ionization (EI) and Electrospray Ionization (ESI) Modes

Different ionization methods provide complementary information.

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically imparts little excess energy to the molecule, resulting in minimal fragmentation. The ESI mass spectrum of this compound would be expected to be dominated by the protonated molecular ion, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. uni.lumdpi.com This is particularly useful for confirming the molecular weight.

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the EI spectrum would likely show a prominent molecular ion peak ([M]⁺•) with a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) due to the presence of chlorine. Key fragmentation pathways would likely involve the loss of an ethyl radical ([M - C₂H₅]⁺), loss of an ethylene (B1197577) molecule ([M - C₂H₄]⁺•), and subsequent cleavages of the ether bonds or the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, the IR spectrum provides valuable information about its aromatic core and ether linkages.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its substituted benzene (B151609) ring and the two ethoxy groups. The analysis of these vibrations can be complex due to the coupling of various modes. However, by comparing with the spectra of related substituted benzenes and ethers, a detailed assignment of the major vibrational bands can be achieved. smu.eduelsevier.com

The aromatic ring gives rise to several characteristic vibrations:

C-H stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

In-plane C-H bending: These vibrations are observed in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H bending: The positions of these strong absorption bands, typically between 900-675 cm⁻¹, are highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this region. soton.ac.uk

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to appear as a strong band in the 800-600 cm⁻¹ region.

The ether linkages also exhibit distinct vibrational modes:

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group of the ether linkages are prominent features in the IR spectrum. The asymmetric stretch typically appears as a strong, broad band in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found in the 1075-1020 cm⁻¹ range.

Aliphatic C-H stretching: The C-H stretching vibrations of the ethyl groups (CH₃ and CH₂) are observed in the 2980-2850 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| In-plane Aromatic C-H Bend | 1300 - 1000 | Medium |

| Out-of-plane Aromatic C-H Bend | 900 - 800 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

This table is generated based on established principles of IR spectroscopy and data from analogous substituted benzenes and ethers.

X-ray Crystallography for Solid-State Structural Determination

Based on studies of similar molecules like 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762) and 1-bromo-2-chloro-4,5-dimethoxybenzene (B1523080), it is expected that the benzene ring of this compound is essentially planar. iucr.orgiucr.org The ethoxy groups are likely to be nearly co-planar with the benzene ring to maximize resonance stabilization, although some deviation from planarity can occur due to crystal packing effects. iucr.org In analogous structures, the dihedral angles between the plane of the benzene ring and the methoxy (B1213986) groups are typically small. iucr.orgiucr.org

The crystal packing is anticipated to be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker non-covalent interactions. nih.govdiva-portal.org In related halogenated aromatic compounds, π–π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or edge-to-face manner, are common. researchgate.net This type of packing contributes significantly to the stability of the crystal lattice.

The following table presents hypothetical crystallographic data for this compound, extrapolated from the data of analogous compounds.

| Parameter | Hypothetical Value | Reference Compound(s) |

| Crystal System | Monoclinic or Triclinic | 1-bromo-4-chloro-2,5-dimethoxybenzene iucr.org, 1-bromo-2-chloro-4,5-dimethoxybenzene iucr.org |

| Space Group | P2₁/n or P-1 | 1-bromo-4-chloro-2,5-dimethoxybenzene iucr.org, 1-bromo-2-chloro-4,5-dimethoxybenzene iucr.org |

| Z (molecules per unit cell) | 2, 4, or 8 | 1-bromo-4-chloro-2,5-dimethoxybenzene iucr.org, 1-bromo-2-chloro-4,5-dimethoxybenzene iucr.org |

This table presents hypothetical data based on the crystallographic information of structurally similar compounds.

The nature and strength of intermolecular interactions are crucial in dictating the final crystal structure. In this compound, several types of non-covalent interactions are expected to play a role.

Halogen Bonding: The chlorine atom, being an electrophilic halogen, can participate in halogen bonding, a directional interaction between the halogen atom and a Lewis base. acs.org Potential halogen bond acceptors in the crystal lattice could be the oxygen atoms of the ethoxy groups of neighboring molecules (C-Cl···O) or the π-system of an adjacent aromatic ring (C-Cl···π). acs.orgrsc.org

π–π Stacking: As mentioned earlier, the aromatic rings can interact through π–π stacking, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.net

The interplay of these various intermolecular forces—halogen bonds, weak hydrogen bonds, and π–π stacking—would result in a complex and stable three-dimensional supramolecular architecture. diva-portal.org

The table below summarizes the potential intermolecular interactions in the crystalline state of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C-Cl | O (ethoxy) | < 3.5 |

| Halogen Bond | C-Cl | π (aromatic ring) | < 3.8 |

| Weak Hydrogen Bond | C-H (aromatic) | O (ethoxy) | 2.2 - 3.0 |

| Weak Hydrogen Bond | C-H (aliphatic) | O (ethoxy) | 2.3 - 3.2 |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.5 - 3.8 |

This table is based on the analysis of intermolecular interactions in structurally related halogenated aromatic compounds.

Mechanistic Investigations of Reactions Involving 2 Chloro 1,4 Diethoxybenzene

Oxidative Transformations and Radical Chemistry

The electron-rich nature of the 1,4-diethoxybenzene (B87031) system makes it susceptible to oxidation, often proceeding through radical intermediates. While detailed studies on 2-Chloro-1,4-diethoxybenzene are scarce, extensive research on its close structural analogue, 2-Chloro-1,4-dimethoxybenzene (B1200979) (2Cl-14DMB) , provides a robust model for its expected behavior in oxidative systems. The principles and products observed for the dimethoxy analogue are presumed to be highly similar for the diethoxy compound due to the comparable electronic effects of methoxy (B1213986) and ethoxy groups.

Lignin (B12514952) peroxidase (LiP) is a key enzyme produced by white-rot fungi for the degradation of lignin. asm.orgnih.gov LiP can oxidize non-phenolic aromatic compounds with high ionization potentials. nih.gov Research has shown that 2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) acts as a substrate and a redox mediator in LiP-catalyzed oxidations. asm.orgnih.gov

In this role, 2Cl-14DMB is oxidized by the enzyme, which has been activated by hydrogen peroxide (H₂O₂), to form a cation radical. nih.gov This radical species can then participate in the oxidation of other substrates that may not be directly oxidized by the enzyme itself, effectively mediating the electron transfer. nih.gov Studies have identified 2Cl-14DMB as a superior cofactor compared to the well-known mediator veratryl alcohol for the LiP-catalyzed oxidation of anisyl alcohol. asm.orgnih.gov It is proposed that this compound would function similarly, acting as a substrate and potential redox mediator for ligninolytic enzymes.

The central event in the oxidative chemistry of these compounds is the one-electron oxidation to form an aromatic cation radical. For 2Cl-14DMB, its oxidation by LiP has been shown to proceed via the formation of the 2Cl-14DMB cation radical, a species detected and characterized by ESR and UV/vis spectroscopy. nih.gov

This cation radical is a highly reactive intermediate. It can be quenched by other substrates, such as anisyl alcohol, which suggests that the radical directly mediates the oxidation of the second substrate. nih.gov The addition of anisyl alcohol was found to prevent the inactivation of the LiP enzyme that otherwise occurs in the presence of 2Cl-14DMB alone, further supporting the role of the cation radical as a reactive intermediate that is consumed in a productive cycle. nih.gov Given the similar electronic properties, the formation of a transient this compound cation radical under similar oxidative conditions is highly probable.

The fate of the cation radical intermediate leads to various degradation and dimerization products. For 2-Chloro-1,4-dimethoxybenzene, the primary product of LiP-catalyzed oxidation is 2-chloro-1,4-benzoquinone (B1222853) . asm.orgnih.govsmolecule.com This product forms through the oxidative demethylation of the parent compound.

In addition to the quinone, dimerization products have also been identified. These arise from the coupling of the cation radicals. The identified dimers for 2Cl-14DMB include dichlorotetramethoxybiphenyl and chloro(chlorodimethoxyphenyl)benzoquinone . nih.gov The molar yield of 2-chloro-1,4-benzoquinone from 2Cl-14DMB was found to be nearly 100% at low substrate concentrations, decreasing at higher concentrations as dimerization becomes more competitive. nih.gov A similar array of products, namely 2-chloro-1,4-benzoquinone and corresponding dimers, would be the expected outcome from the oxidative degradation of this compound.

Electrophilic Aromatic Substitution (EAS) Pathways on the Diethoxybenzene Core

Electrophilic Aromatic Substitution (EAS) represents a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. miracosta.edu The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich π system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. umkc.eduirjet.net The formation of the sigma complex is typically the rate-determining step of the reaction. libretexts.org

In the case of this compound, the benzene ring is highly activated towards EAS due to the presence of two strong electron-donating ethoxy groups. ulethbridge.ca These groups increase the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. saskoer.ca However, the presence of three substituents (two ethoxy groups and one chlorine atom) complicates the reaction pathways, leading to questions of regioselectivity.

The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. Substituents are classified as either activating or deactivating and as ortho/para-directing or meta-directing. ulethbridge.ca

Ethoxy Groups (-OEt): The ethoxy group is a powerful activating group. askfilo.com The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance. libretexts.org This donation is most pronounced at the ortho and para positions, making these sites significantly more electron-rich and thus more reactive towards electrophiles. saskoer.ca Consequently, ethoxy groups are strong ortho/para-directors. ulethbridge.caaskfilo.com

In this compound, the directing effects of the substituents must be considered collectively. The two ethoxy groups strongly activate the ring and direct incoming electrophiles to the positions ortho and para to them. The chlorine atom also directs ortho and para to itself. The positions on the ring (numbered C1-C6 starting from the carbon bearing a chlorine atom as C2) have different activation levels. The most activated positions are C3 and C6, which are ortho to one ethoxy group and meta to the other, and C5, which is ortho to the second ethoxy group.

Steric hindrance also plays a critical role. numberanalytics.com The ethoxy groups are bulkier than a hydrogen atom and can impede the approach of an electrophile to the adjacent (ortho) positions. askfilo.com Therefore, even though a position might be electronically favored, substitution may preferentially occur at a less sterically crowded site. libretexts.org In many reactions involving alkoxybenzenes, the para-substituted product is favored over the ortho-substituted product due to reduced steric clash. libretexts.orgaskfilo.com For this compound, substitution at position 3 would be sterically hindered by the adjacent chlorine and ethoxy group. Substitution at C5 is ortho to an ethoxy group and meta to the chlorine, representing a likely site for reaction.

| Substituent on Benzene Ring | Electronic Effect | Directing Influence | Impact on Reaction Rate |

|---|---|---|---|

| -OC₂H₅ (Ethoxy) | Strongly Electron-Donating (Resonance) | ortho, para | Activating (Increases Rate) ulethbridge.ca |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | ortho, para | Deactivating (Decreases Rate) saskoer.ca |

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms. researchgate.net Theoretical methods allow for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states and intermediates, and the quantification of factors influencing reactivity and selectivity. nih.govresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. irjet.net It is widely applied to investigate the mechanisms of organic reactions, including electrophilic aromatic substitution. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction pathway. irjet.net

For EAS reactions involving this compound, DFT calculations can be used to:

Analyze Arenium Ion Stability: The stability of the intermediate arenium ion (sigma complex) is crucial in determining the reaction's regioselectivity. ulethbridge.ca DFT can compute the relative energies of the different possible arenium ions that can be formed upon electrophilic attack at each available position on the ring. The pathway proceeding through the most stable intermediate is generally favored. rsc.org

Calculate Activation Energies: DFT allows for the location and characterization of the transition state structures connecting the reactants to the intermediates. The calculated energy barrier, or activation energy, provides a quantitative measure of the reaction rate for each competitive pathway (ortho vs. meta vs. para). rsc.org A lower activation energy corresponds to a faster reaction.

Evaluate Substituent Effects: DFT calculations help to dissect the electronic contributions of the ethoxy and chloro substituents. They can quantify the electron-donating and -withdrawing effects and rationalize the observed regioselectivity in terms of the electronic stabilization or destabilization of the transition states. nih.govresearchgate.net

| Computational Method | Application in EAS Mechanism Studies | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state and intermediate energies. nih.gov | Relative stability of regioisomeric arenium ions, activation energy barriers, prediction of major products. rsc.org |

| Molecular Dynamics (MD) | Simulation of the time-evolution of reacting molecules. concord.org | Lifetime of intermediates, role of solvent, dynamic conformational effects. uregina.ca |

While DFT is excellent for analyzing static points on a potential energy surface, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

In the context of EAS reactions, MD simulations can offer unique insights into the behavior of short-lived reaction intermediates:

Intermediate Lifetime and Dynamics: MD can be used to simulate the formation and subsequent fate of the arenium ion in a simulated solvent environment. This can provide information on the intermediate's lifetime and the dynamic processes leading to its deprotonation to form the final product.

Solvent Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a detailed study of their role in the reaction mechanism. Solvent molecules can stabilize charged intermediates through solvation and can participate directly in proton transfer steps.

Conformational Sampling: For flexible molecules like this compound, the conformation of the ethoxy groups might influence the approach of the electrophile. MD simulations can sample various conformations of the reactant and the reaction intermediate, providing a more complete picture of the reaction dynamics than static calculations alone. researchgate.net

The combination of DFT for accurate energetics and MD for dynamic insights provides a comprehensive theoretical framework for understanding the mechanistic nuances of reactions involving this compound. researchgate.net

Applications of 2 Chloro 1,4 Diethoxybenzene in Advanced Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of 2-Chloro-1,4-diethoxybenzene, conferred by its chloro and di-ethoxy substituents, makes it a valuable intermediate in the multi-step synthesis of elaborate organic structures. The interplay between the electron-donating ethoxy groups and the electron-withdrawing, yet synthetically versatile, chloro group allows for controlled and site-selective modifications.

Chlorinated hydroquinone (B1673460) dimethyl ethers, which are structurally analogous to this compound, are recognized as valuable intermediates in the manufacturing of pharmaceuticals and agrochemicals. google.com The core structure is a key component in building more complex molecules with desired biological activities. For instance, related compounds like 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (B3031465) are employed as intermediates in producing a variety of chemicals, including pharmaceuticals and agrochemicals such as herbicides and pesticides. ontosight.ai The functional groups on these precursors allow for the introduction of diverse pharmacophores or toxophores, enabling the synthesis of compounds with specific biological targets.

Similarly, the structural motif of this compound is integral to the synthesis of bioactive compounds. The chloro-dialkoxybenzene framework can be strategically modified through reactions like nucleophilic aromatic substitution or cross-coupling to build larger, more complex molecules. This adaptability makes it a potential precursor for developing new therapeutic agents or crop protection chemicals, where the specific substitution pattern is crucial for efficacy. ontosight.ai

| Application Area | Synthetic Role of this compound Motif | Potential End-Products |

| Pharmaceuticals | Serves as a core scaffold for introducing various functional groups to create biologically active molecules. | Novel therapeutic agents. |

| Agrochemicals | Acts as a key building block for developing compounds with specific herbicidal or pesticidal activities. ontosight.ai | Herbicides, pesticides. |

The synthesis of natural products and their analogues often requires specialized building blocks that can introduce specific structural and electronic features. This compound and its close chemical relatives serve this purpose effectively. For example, the closely related compound 2-chloro-1,4-dimethoxybenzene (B1200979) is a key starting material in the total synthesis of complex natural products like (+)-Chloropupukeananin, which exhibits antitumor and anti-HIV activity. chemrxiv.orgresearchgate.net In these synthetic pathways, the chloro-dialkoxybenzene unit is elaborated through multiple steps, including formylation and oxidation, to construct the core skeleton of the target molecule. chemrxiv.orgresearchgate.net

This building block is also utilized in strategies to create C-aryl glycoside analogues, a class of compounds with significant biological and pharmaceutical interest. In one approach, a benzyne (B1209423) generated from 2-chloro-1,4-dimethoxybenzene undergoes a cycloaddition reaction with a furan-based glycoside. acs.org The resulting cycloadduct is then rearranged to form the desired C-aryl glycoside structure. acs.org The use of the chlorinated dialkoxybenzene derivative is critical for generating the reactive benzyne intermediate under specific reaction conditions. This demonstrates the utility of the 2-chloro-1,4-dialkoxybenzene framework as a linchpin in accessing complex and biologically relevant molecular architectures.

Role in Supramolecular Chemistry and Macrocycle Synthesis

In the field of supramolecular chemistry, which focuses on non-covalent interactions, this compound is a valuable component for constructing macrocyclic hosts. These large, ring-shaped molecules can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery.

Pillar[n]arenes are a class of macrocycles composed of hydroquinone units linked by methylene (B1212753) bridges. acs.orgscienceopen.com The synthesis of the most common pillar[n]arenes relies on the condensation of 1,4-dialkoxybenzenes, such as 1,4-diethoxybenzene (B87031), with formaldehyde (B43269) equivalents in the presence of an acid catalyst. rsc.orgresearchgate.netnih.gov

By using a substituted monomer like this compound, chemists can create functionalized pillar[n]arenes where one or more of the hydroquinone units bear a chlorine atom. This "derivatization" is a powerful strategy for tuning the properties of the resulting macrocycle. The chloro-substituent is incorporated directly into the pillar[n]arene's rigid framework, providing a reactive handle for further post-synthesis modifications or directly influencing the macrocycle's intrinsic properties. The synthesis of pillar[n]arenes from functionalized 1,4-dialkoxybenzene monomers is a well-established method for producing these advanced host molecules. acs.orgrsc.org

The ability of a pillar[n]arene host to bind a guest molecule is governed by a combination of factors, including the size of its cavity and the electronic complementarity between host and guest. ru.nl The electron-rich cavity of a standard pillar[n]arene, derived from its diethoxybenzene units, readily interacts with electron-deficient or cationic guests. scienceopen.com

Introducing a chloro-substituent onto the pillar[n]arene framework via a monomer like this compound significantly modulates these host-guest interactions. The chlorine atom exerts two primary effects:

Electronic Effect : As an electron-withdrawing group, the chlorine atom reduces the electron density of the aromatic ring to which it is attached. This alters the π-π stacking and electrostatic interactions between the host and guest, potentially changing the binding affinity and selectivity. ru.nl

Steric Effect : The physical size of the chlorine atom can influence the conformation of the pillar[n]arene and sterically hinder the entry of certain guest molecules into the cavity, leading to size- and shape-selective binding. acs.org

This strategic placement of substituents is a key design principle in supramolecular chemistry, allowing for the fine-tuning of molecular recognition properties for specific applications. ru.nl

Contributions to Materials Science Research

The utility of this compound extends into materials science, primarily through its role in creating functionalized macrocycles that serve as building blocks for larger, ordered structures. Pillar[n]arenes synthesized from this chlorinated monomer can be used to construct advanced materials with tailored properties.

For example, the chloro groups on a pillar[n]arene can serve as reactive sites for polymerization or for grafting the macrocycles onto surfaces. This allows for the creation of novel polymers, porous materials like Covalent Organic Frameworks (COFs), and functional surfaces. The properties of these materials, such as their porosity, conductivity, or responsiveness to stimuli, are directly influenced by the structure and functionalization of the pillar[n]arene building blocks. Therefore, this compound is an enabling molecule for the bottom-up construction of sophisticated materials with potential applications in separations, sensing, and electronics.

Precursors for Organic Electronic Materials and Polymers

This compound is a potential precursor for the synthesis of various organic electronic materials and polymers, including poly(arylene ether)s and electroluminescent polymers. The reactivity of the chloro-substituent and the diethoxy-activated benzene (B151609) ring makes it a candidate for various polymerization reactions.

Research into related compounds demonstrates the feasibility of such applications. For instance, the synthesis of electroluminescent macromonomers has been achieved starting from hydroquinone through a multi-step process that includes O-alkylation, which could be adapted to produce diethoxy derivatives. cmu.eduresearchgate.net One such synthesis involved the O-ethylation of hydroquinone, followed by chloromethylation, reaction with triphenylphosphine, and a Wittig condensation with 2-thienylcarbaldehyde to yield 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers. cmu.eduresearchgate.net These types of molecules are building blocks for polymers used in organic light-emitting diodes (OLEDs). scribd.comiieta.orgsigmaaldrich.com

Furthermore, poly(arylene ether)s, a class of high-performance thermoplastics, can be synthesized through nucleophilic aromatic substitution reactions where a di-halo monomer reacts with a bisphenol. While specific studies using this compound are not prevalent, the general synthesis of poly(arylene ether)s is well-established and could likely accommodate this monomer. vt.eduacs.orgresearchgate.net The synthesis of poly(p-phenylene vinylene) (PPV) derivatives, another important class of conducting polymers, often involves monomers derived from substituted benzene rings, highlighting a potential synthetic route for polymers incorporating the 2,5-diethoxy-chlorobenzene moiety. cmu.eduiieta.orgresearchgate.net

The closely related 2-chloro-1,4-dimethoxybenzene has been noted for its role as a metabolite in certain fungi and as a mediator in enzymatic oxidations, which underscores the reactivity of this substitution pattern. nih.govnih.govwur.nl This reactivity is crucial for its incorporation into polymeric structures for electronic applications.

Table 1: Potential Polymer Architectures Derived from this compound

| Polymer Type | Potential Synthetic Route | Potential Application |

|---|---|---|

| Poly(arylene ether) | Nucleophilic aromatic substitution with a bisphenol | High-performance thermoplastics, membranes |

| Poly(p-phenylenevinylene) derivative | Gilch polymerization or other coupling reactions | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Electroluminescent Macromonomers | Wittig condensation of a phosphonium (B103445) salt derivative | Building blocks for emissive polymers in OLEDs |

Investigation of Optical and Electrical Properties of Derived Materials

The optical and electrical properties of materials derived from this compound are of significant interest for their potential use in electronic and optoelectronic devices. While specific data for polymers derived from this exact compound is scarce, the properties of analogous polymers from the dimethoxy family provide a valuable reference.

Polymers with dialkoxybenzene moieties in their backbone, such as poly(p-phenylenevinylene)s (PPVs) and poly(p-phenyleneethynylene)s (PPEs), are known for their photoluminescent and electroluminescent properties. iieta.orgsigmaaldrich.comacademie-sciences.frresearchgate.net The emission color and efficiency of these polymers can be tuned by modifying the substituents on the benzene ring. sigmaaldrich.com For example, poly(2,5-dialkoxy-1,4-phenyleneethynylene) exhibits blue-shifted emission compared to its corresponding PPV. sigmaaldrich.com It is anticipated that polymers derived from this compound would also exhibit interesting photophysical properties, with the ethoxy groups potentially enhancing solubility and influencing the solid-state packing, which in turn affects the optical and electrical characteristics. academie-sciences.fr

The electrical conductivity of polymers is another critical parameter. Research on poly(1,3-dimethoxybenzene) has shown that it possesses semi-conducting properties. nih.gov Similarly, other dialkoxybenzene-bearing polymers have been investigated as conducting materials. nih.gov The introduction of a chlorine atom and ethoxy groups onto the polymer backbone would modulate the electronic bandgap and charge carrier mobility of the resulting material. The electron-donating nature of the ethoxy groups, combined with the electron-withdrawing effect of the chlorine atom, could lead to polymers with tailored electronic properties suitable for various applications in organic electronics. uni-muenchen.de

Near-infrared (NIR) electrochromic and electroluminescent polymers have been synthesized containing pendant ruthenium complexes, demonstrating that complexation with metals can impart novel optoelectronic functionalities. instras.com Polymers derived from this compound could potentially be functionalized to create similar advanced materials.

Table 2: Expected Optical and Electrical Properties of Polymers Derived from this compound (based on analogous compounds)

| Property | Expected Characteristics | Influencing Factors | Potential Application |

|---|---|---|---|

| Photoluminescence | Emission in the visible spectrum (e.g., blue, green) | Polymer backbone structure, solid-state packing | OLEDs, sensors |

| Electroluminescence | Light emission upon application of an electric field | Energy levels (HOMO/LUMO), charge injection/transport | Display technologies, solid-state lighting |

| Electrical Conductivity | Semiconducting to conducting range | Doping, polymer chain conjugation and ordering | Organic field-effect transistors (OFETs), antistatic coatings |

| Electrochromism | Color change in response to an electrical potential | Redox activity of the polymer backbone | Smart windows, displays |

Electrolyte Additives in Energy Storage Systems (e.g., Lithium-Ion Batteries, Redox Flow Batteries)

In the field of energy storage, derivatives of 1,4-dialkoxybenzene have been investigated as electrolyte additives, particularly for overcharge protection in lithium-ion batteries. researchgate.netd-nb.infouky.edumdpi.comgoogle.com.pg Although direct studies on this compound are not readily found, the extensive research on 2-Chloro-1,4-dimethoxybenzene provides a strong basis for its potential in this application. researchgate.netresearchgate.net

Redox shuttle additives are compounds added to the electrolyte that can be reversibly oxidized and reduced at a specific potential. d-nb.infouky.edu In the event of a battery overcharge, where the cell voltage exceeds its safe limit, the redox shuttle molecule is oxidized at the cathode surface. The oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates a "shuttle" that dissipates the excess current, preventing a dangerous rise in cell voltage and temperature. researchgate.netd-nb.infouky.edu

Studies on a series of halogen-substituted dimethoxybenzenes have shown that their oxidation potentials can be tuned by the nature and position of the substituents. researchgate.net For instance, 2-chloro-1,4-dimethoxybenzene has an initial charge reaction that occurs at approximately 4.1 V, making it a candidate for overcharge protection in certain lithium-ion battery chemistries. researchgate.netresearchgate.net The substitution of methoxy (B1213986) with ethoxy groups in this compound is expected to slightly alter the redox potential and solubility in the electrolyte, which could potentially enhance its performance as a redox shuttle. The increased steric hindrance of the ethoxy groups might also influence the stability of the resulting radical cation, a critical factor for the longevity of the overcharge protection. uky.edu

The potential use of such molecules extends to non-aqueous redox flow batteries, where dissolved redox-active organic molecules are used as the energy storage medium. acs.org The stability of the radical cations of dimethoxybenzene derivatives makes them interesting candidates for catholyte materials in these systems. acs.org Again, while specific research on this compound in redox flow batteries is lacking, its properties are likely to be relevant to this emerging technology.

Table 3: Electrochemical Data for 1,4-Dimethoxybenzene (B90301) Derivatives as Electrolyte Additives

| Compound | Oxidation Potential (vs. Li/Li+) | Application | Reference |

|---|---|---|---|

| 1,4-Dimethoxybenzene | 4.13 V | Redox shuttle for overcharge protection | researchgate.net |

| 2-Chloro-1,4-dimethoxybenzene | ~4.1 V | Redox shuttle for overcharge protection | researchgate.net |

| 2,5-Difluoro-1,4-dimethoxybenzene | 4.30 V | Redox shuttle for overcharge protection | researchgate.net |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | ~3.92 V | Redox shuttle for overcharge protection | researchgate.net |

| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 4.25 V | Redox shuttle for overcharge protection | researchgate.net |

Biocatalysis and Biotransformation Studies Involving 2 Chloro 1,4 Diethoxybenzene

Enzymatic Modification and Degradation Pathways

The enzymatic modification of chloroalkoxybenzenes is primarily associated with the powerful oxidative systems of wood-decay fungi, particularly lignin-modifying enzymes.

Research has shown that 2-Chloro-1,4-dimethoxybenzene (B1200979) (2Cl-14DMB) is a substrate for lignin (B12514952) peroxidase (LiP), a key enzyme in the ligninolytic system of white-rot fungi like Phanerochaete chrysosporium and Bjerkandera sp. nih.govmdpi.comasm.org LiP is an extracellular peroxidase that can oxidize high redox potential aromatic compounds, playing a crucial role in the degradation of lignin and various environmental pollutants. nih.gov

The interaction involves the LiP-catalyzed oxidation of 2Cl-14DMB. mdpi.com This process leads to the formation of intermediates, with 2-chloro-1,4-benzoquinone (B1222853) identified as a major product. nih.govsmolecule.com This enzymatic conversion is a critical step in the degradation pathway of this chlorinated aromatic ether. asm.org

While the use of 2-Chloro-1,4-diethoxybenzene as a starting material for biocatalytic synthesis is not documented in the reviewed literature, its analog, 2-chloro-1,4-dimethoxybenzene, has been used as a precursor in chemical synthesis. For instance, it served as the initial compound in a multi-step synthesis to produce methyl 4-chloro-2,5-dimethoxybenzoate. researchgate.net

Related biocatalytic research includes the use of engineered microorganisms, such as Escherichia coli expressing toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), to synthesize functionalized catechols directly from other aromatic precursors. researchgate.net Such methods represent a green alternative to traditional chemical syntheses but have not been specifically applied to this compound. researchgate.net

Microbial Metabolism of Related Halogenated Aromatic Ethers

Microorganisms have evolved diverse metabolic pathways to degrade halogenated aromatic compounds, which are often environmental pollutants. bohrium.comnih.gov The biodegradation of these complex molecules typically involves a series of steps, including dehalogenation and cleavage of the aromatic ring. bohrium.comresearchgate.net

The microbial breakdown of halogenated aromatic ethers involves two key initial processes: the cleavage of the ether linkage (dealkylation/demethylation) and the removal of the halogen substituent (dehalogenation).

Dealkylation/Demethylation: Anaerobic bacteria, in particular, are known to cleave the ether bonds of phenyl methyl ethers. oup.com Organisms from the genus Desulfitobacterium can couple the O-demethylation of these compounds to their energy conservation and growth. oup.com This process is catalyzed by cobalamin-dependent O-demethylases and represents an oxygen-independent pathway for ether cleavage. acs.org While this has been studied for methoxy (B1213986) groups, similar enzymatic processes could potentially act on ethoxy groups.

Dechlorination: The removal of chlorine from the aromatic ring is a critical step in detoxification and degradation. nih.gov Microbes employ several strategies for this, which can occur under both aerobic and anaerobic conditions. bohrium.comnih.govwur.nl

Reductive Dehalogenation: This is a common process under anaerobic conditions where the halogen is removed and replaced by a hydrogen atom. bohrium.comwur.nl Organisms like Dehalococcoides are specialists in this process, using chlorinated compounds as electron acceptors in a form of respiration called organohalide respiration. uni-halle.denih.govnih.gov

Oxidative Dehalogenation: Aerobic microbes can use oxygenases to incorporate oxygen into the aromatic ring, which can lead to the destabilization and removal of the chlorine atom. bohrium.comwur.nl

Hydrolytic Dehalogenation: In this mechanism, the chlorine atom is replaced by a hydroxyl group from water. nih.govwur.nl

Table 1: Microbial Dehalogenation Mechanisms for Aromatic Compounds

| Dehalogenation Type | Conditions | Description | Key Organisms (Examples) | Citations |

|---|---|---|---|---|

| Reductive | Anaerobic | Halogen is replaced by a hydrogen atom; organohalide serves as an electron acceptor. | Dehalococcoides, Desulfitobacterium | bohrium.comwur.nluni-halle.denih.gov |

| Oxidative | Aerobic | Oxygenase enzymes incorporate oxygen, leading to halogen removal. | Pseudomonas sp. | bohrium.comwur.nl |

| Hydrolytic | Aerobic/Anaerobic | Halogen is displaced by a hydroxyl group derived from water. | Coryneform bacteria | nih.govwur.nlwur.nl |

For a long time, halogenated organic compounds were considered exclusively man-made pollutants. science.gov However, it is now known that over 5,000 such compounds are produced naturally by a wide range of organisms, including fungi, marine bacteria, and plants. science.gov These naturally synthesized organohalogens are integral components of the global halogen cycle. science.govresearchgate.net

Fungi, for example, produce chlorinated aromatic metabolites like 2-chloro-1,4-dimethoxybenzene. unl.pt The microbial degradation of both natural and anthropogenic halogenated compounds is a vital part of this cycle. researchgate.net Processes like reductive dehalogenation, carried out by organohalide-respiring bacteria, play a crucial role in returning halogens from organic forms to the inorganic pool, thus completing the cycle. researchgate.net

Co-factor or Mediator Function in Biological Systems

2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) functions not just as a substrate but also as a crucial catalytic cofactor or redox mediator for lignin peroxidase (LiP). nih.govmdpi.com A redox mediator is a small molecule that, after being oxidized by an enzyme, can diffuse and oxidize other, larger substrates that cannot access the enzyme's active site directly. mdpi.com

2Cl-14DMB has been identified as a superior cofactor to the well-known LiP mediator, veratryl alcohol, for the oxidation of certain substrates like anisyl alcohol. nih.gov In the LiP catalytic cycle, 2Cl-14DMB is oxidized to a cation radical. nih.gov This radical is proposed to be stable enough to diffuse away from the enzyme and oxidize other compounds, effectively extending the oxidative reach of LiP. mdpi.com This mediation is critical for the degradation of complex polymers like lignin and various pollutants. mdpi.comnih.gov Research shows that in the presence of 2Cl-14DMB, LiP can oxidize compounds like the dye Poly R-478 and oxalic acid, which are not oxidized in its absence. nih.gov

Table 2: Comparison of Cofactor Performance in Lignin Peroxidase (LiP) Catalyzed Oxidation of Anisyl Alcohol

| Cofactor | Concentration for Max. Activity (µM) | Anisaldehyde Formed (µM/min) | Cofactor Consumed (µM/min) | Molar Ratio (Product/Cofactor) | Citation |

|---|---|---|---|---|---|

| 2-Chloro-1,4-dimethoxybenzene | 100 | 2.50 | 0.19 | 13.2 | nih.gov |

| Veratryl Alcohol | 5000 | 1.30 | 0.81 | 1.6 | nih.gov |

| 1,4-Dimethoxybenzene (B90301) | 500 | 1.74 | 0.28 | 6.2 | nih.gov |

Data derived from studies with Bjerkandera sp. strain BOS55 LiP. nih.gov

Enhancement of Enzymatic Oxidations

No research findings or data tables on the role of this compound in the enhancement of enzymatic oxidations are available in the searched scientific literature. Studies detailing its potential effects as a cofactor or mediator for enzymes such as peroxidases or laccases have not been identified.

Mechanism of Cofactor Recycling

There is no available information or published research that discusses or elucidates a mechanism for cofactor recycling involving this compound in any biocatalytic system.

Computational and Theoretical Chemistry of 2 Chloro 1,4 Diethoxybenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide fundamental insights into the electronic characteristics of a molecule. arxiv.org These calculations are foundational for understanding molecular stability, reactivity, and spectroscopic properties. For 2-Chloro-1,4-diethoxybenzene, the arrangement of two electron-donating ethoxy groups and one electron-withdrawing chloro group on the benzene (B151609) ring creates a unique electronic environment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (its electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap generally implies higher reactivity.

A study on chlorinated 1,4-dimethoxybenzene (B90301) derivatives provides valuable comparative data on their ionization potentials (IP), which is the energy required to remove one electron and is related to the HOMO energy. As shown in the table below, the IP of 2-Chloro-1,4-dimethoxybenzene (B1200979) (a close analog of the title compound) is higher than that of the parent 1,4-dimethoxybenzene, indicating that the chloro group makes it more difficult to remove an electron. As more electron-withdrawing chloro groups are added, the IP increases further, decreasing the compound's reactivity toward one-electron oxidation. nih.gov

Table 1: Calculated Ionization Potentials of Chlorinated 1,4-Dimethoxybenzene Derivatives

| Compound Name | Ionization Potential (eV) |

|---|---|

| 1,4-Dimethoxybenzene | 8.55 |

| 2-Chloro-1,4-dimethoxybenzene | 8.69 |

| 2,6-Dichloro-1,4-dimethoxybenzene | 8.81 |

| Tetrachloro-1,4-dimethoxybenzene (DAME) | 8.95 |

This table is based on data from a study on lignin (B12514952) peroxidase cofactors. nih.gov

Studies on other substituted dimethoxybenzenes have shown that the HOMO-LUMO gap is generally reduced in these derivatives compared to simpler monosubstituted analogs, suggesting increased reactivity in certain contexts.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) maps, also known as Molecular Electrostatic Potential (MEP) surfaces, illustrate the charge distribution within a molecule from the perspective of an approaching electrophile or nucleophile. researchgate.net These maps are invaluable for predicting non-covalent interactions and identifying reactive sites. researchgate.netresearchgate.net In an ESP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, a theoretical ESP map would be expected to show the following features:

Negative Potential: Concentrated around the two oxygen atoms of the ethoxy groups due to the high electronegativity and lone pairs of electrons on the oxygen atoms. These regions are strong hydrogen bond acceptors.

Aromatic Ring: The electron density of the benzene ring is modulated by the competing effects of the substituents. The two ethoxy groups are strong electron-donating groups (via resonance), which increases the electron density (negative potential) of the ring, particularly at the ortho and para positions relative to them. The chlorine atom is an electron-withdrawing group (via induction) but can also donate electron density through resonance. The interplay of these effects results in a complex potential distribution across the ring.

Positive Potential: A region of positive potential, often called a "sigma-hole," may be present on the outermost portion of the chlorine atom, along the C-Cl bond axis. This phenomenon is common in halogenated compounds and makes the halogen atom a potential site for halogen bonding.

Structure-Reactivity Relationship Predictions

Predicting how a molecule's structure influences its chemical reactivity is a central goal of theoretical chemistry. For substituted aromatics like this compound, established methodologies can be used to forecast their behavior in chemical reactions.

Hammett-type Analysis for Substituent Effects

The Hammett equation is a classic linear free-energy relationship used to quantify the effect of substituting a hydrogen atom with another group on the reactivity of a benzene derivative in a given reaction. wikipedia.orgdalalinstitute.com It relates reaction rates (k) or equilibrium constants (K) through the equation:

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type and conditions. wikipedia.orgwalisongo.ac.id

A specific Hammett analysis for this compound has not been published. Such an analysis would require experimental kinetic or equilibrium data for a series of reactions involving this compound and its derivatives. However, the principles of the Hammett equation can be used to make qualitative predictions. The substituents on the ring have the following electronic characteristics:

Ethoxy groups (-OCH₂CH₃): These are strong electron-donating groups through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). Their net effect is strongly activating.

Chloro group (-Cl): This is a moderately deactivating group, as its strong inductive electron withdrawal (-I effect) outweighs its weaker resonance electron donation (+R effect).

Quantitative Structure-Activity Relationships (QSAR) in Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. unipi.it These models use calculated molecular descriptors to predict the properties of other compounds. sci-hub.se Common descriptors include electronic parameters (like HOMO/LUMO energies), hydrophobicity (LogP), and steric factors. nih.gov

While no specific QSAR models developed for the chemical transformations of this compound are documented, its known biological activity makes it a suitable candidate for such studies. For instance, the compound has been identified as an effective cofactor in the oxidation of anisyl alcohol by the enzyme lignin peroxidase. nih.gov A QSAR study could be developed for a series of potential lignin peroxidase cofactors, including this compound, to identify the key structural and electronic features that determine their efficacy. Descriptors such as ionization potential, HOMO-LUMO gap, and electrostatic potential would likely be critical variables in such a model. sci-hub.se

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are used to study how a molecule interacts with its environment, particularly with biological macromolecules like enzymes. nih.gov These methods provide atomic-level insights into binding processes and reaction mechanisms. plos.orghnu.edu.cn

The role of this compound as a cofactor for lignin peroxidase (LiP) presents a clear case for the application of these techniques. nih.gov LiP is an enzyme that degrades lignin, a complex polymer found in wood, and its catalytic activity often relies on small molecule mediators or cofactors. nih.gov

A molecular modeling study would involve:

Molecular Docking: The 3D structure of this compound would be computationally placed ("docked") into the active site of a lignin peroxidase crystal structure. This simulation would predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the cofactor and the enzyme's amino acid residues (e.g., Arginine, Aspartic acid). plos.orghnu.edu.cn

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation could be run to observe the dynamic behavior of the enzyme-cofactor complex over time in a simulated aqueous environment. nih.gov This would assess the stability of the predicted binding pose and reveal how the flexibility of both the enzyme and the ligand contribute to the interaction.

While the biochemical function of this compound as a LiP cofactor has been established, detailed computational studies mapping its specific binding interactions and the subsequent electron transfer pathway have not been found in the reviewed literature. scispace.comnih.gov Such simulations would be a valuable next step in fully elucidating its mechanism of action.

Docking Studies with Enzymes or Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nutricion.orgnih.gov This method is widely utilized in drug discovery and for understanding the catalytic mechanisms of enzymes. nutricion.org

A review of the scientific literature indicates a lack of specific molecular docking studies performed on this compound with any particular enzyme or receptor. While research exists on structurally similar compounds, such as 2-Chloro-1,4-dimethoxybenzene, which has been identified as a cofactor for the enzyme lignin peroxidase (LiP), equivalent detailed binding and interaction studies for the diethoxy variant are not available. nih.govnih.gov Studies on the dimethoxy analog have shown that the presence and number of chloro groups can influence the ionization potential and reactivity, which are critical factors in enzyme-substrate interactions. nih.gov However, without specific docking data for this compound, its binding modes, interaction energies, and specific amino acid residue interactions within an active site remain theoretical.

Due to the absence of published research in this specific area, a data table summarizing docking scores, binding energies, or key interactions for this compound cannot be provided at this time.

Analytical Methodologies for the Detection and Quantification of 2 Chloro 1,4 Diethoxybenzene in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-Chloro-1,4-diethoxybenzene from complex mixtures, enabling its accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of this compound. Reverse-phase (RP) HPLC is particularly well-suited for this moderately non-polar compound. Method development involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach involves using a C18 or a specialized reverse-phase column. For instance, a method for this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. d-nb.info The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive like phosphoric acid or formic acid to improve peak shape. d-nb.info Formic acid is preferred for applications requiring compatibility with mass spectrometry (MS). d-nb.info

In a detailed study on the related compound 2-Chloro-1,4-dimethoxybenzene (B1200979), a ChromSpher C18-PAH column was used with a gradient elution. The mobile phase gradient shifted from a high-water content (90:10 water to acetonitrile) to a high-organic content (0:100) over 15 minutes, allowing for the effective separation of aromatic metabolites. gmp-compliance.org UV detection is commonly employed, with monitoring across a range of wavelengths (e.g., 200-400 nm) to identify the optimal absorbance for the analyte. gmp-compliance.org

Table 1: Example HPLC Method Parameters for Analysis of Chlorinated Di-alkoxybenzenes

| Parameter | Condition 1 (General) | Condition 2 (Specific Example) |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | ChromSpher C18-PAH (5-μm particles, 200x3 mm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | A: Water, B: Acetonitrile (CH₃CN) |

| Elution Mode | Isocratic or Gradient | Gradient: 90:10 (A:B) to 0:100 over 15 min |

| Flow Rate | Not specified | 0.4 mL/min |

| Temperature | Not specified | 30°C |

| Detection | UV or MS | UV-Vis Diode Array Detector (200-400 nm) |

| Reference | d-nb.info | gmp-compliance.org |

These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a powerful technique for the purity assessment and definitive identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

For chlorinated aromatic compounds, a standard GC-MS method involves injecting the sample into a heated inlet, where it is vaporized. The analytes are then separated on a long capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for a wide range of compounds. d-nb.info The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column. The mass spectrometer, often operating in electron impact (EI) ionization mode, generates a unique fragmentation pattern (mass spectrum) for each compound, which serves as a chemical fingerprint for identification. tandfonline.com

GC analysis is frequently mentioned in the synthesis of related compounds for monitoring reaction progress and assessing the purity of the final product, confirming its utility in this context. sigmaaldrich.cn

Table 2: Representative GC-MS Method Parameters for Chlorinated Aromatic Compounds

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent 7890 or similar |

| Injector | Split/Splitless, Programmed Temperature Vaporizing (PTV) |

| Column | DB-5MS or Zebron ZB-XLB (e.g., 60 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium at a constant flow (e.g., 1.2 - 1.5 mL/min) |

| Oven Program | Example: Start at 45°C, hold for 10 min, ramp at 15°C/min to 240°C, hold for 5 min |

| MS System | Quadrupole or Tandem Quadrupole (MS/MS) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Scan Mode (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification) |

| Reference | d-nb.infoirost.irmastercbrn.com |

Advanced Sample Preparation Strategies for Complex Matrices

Effective sample preparation is crucial for accurate analysis, especially when dealing with trace levels of this compound in complex matrices like environmental or biological samples. The goal is to isolate and concentrate the analyte while removing interfering substances. sigmaaldrich.cnwaters.com

Extraction and Enrichment Protocols for Trace Analysis

Liquid-Liquid Extraction (LLE) is a fundamental technique used to extract analytes from a liquid sample into an immiscible organic solvent. For chlorinated benzenoid compounds, diethyl ether is an effective extraction solvent. A typical protocol involves extracting the aqueous sample multiple times with the organic solvent. The combined organic extracts are then washed with various solutions, such as sodium thiosulfate (B1220275) (to remove residual chlorine or iodine) and sodium hydroxide (B78521) (to remove acidic impurities), followed by a water wash. The final step is drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) before concentrating the sample for analysis. mdpi.com